molecular formula C19H12Cl4N2O2 B2720556 5-chloro-1-[(4-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 339024-82-7

5-chloro-1-[(4-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2720556
CAS No.: 339024-82-7
M. Wt: 442.12
InChI Key: SZSJURBUCFQJPH-UHFFFAOYSA-N
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Description

5-chloro-1-[(4-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its multiple chlorine substitutions and a pyridinecarboxamide core, which contribute to its unique chemical properties and reactivity.

Mechanism of Action

Target of Action

The primary target of TCMDC-123810, also known as 5-chloro-1-[(4-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)-6-oxopyridine-3-carboxamide, is the essential malarial kinase PfCLK3 . PfCLK3 is a part of the cyclin-dependent like protein kinase family (PfCLK1-4) in the malarial parasite Plasmodium falciparum . This kinase family is closely related to the mammalian CLK family and the serine-arginine-rich protein kinase (SRPK) family, both of which are crucial mediators of multiple phosphorylation events on splicing factors necessary for the correct assembly and catalytic activity of spliceosomes .

Mode of Action

TCMDC-123810 interacts with PfCLK3, inhibiting its function . The compound forms a bidentate interaction with the hinge region of the kinase, involving two hydrogen bonds . This interaction disrupts the kinase’s ability to phosphorylate parasite SR proteins, which are necessary for the correct assembly and catalytic activity of spliceosomes .

Biochemical Pathways

The inhibition of PfCLK3 by TCMDC-123810 affects the RNA splicing pathway in the malarial parasite . This disruption prevents the development of stage V gametocytes and inhibits the development of liver stage parasites . As a result, the compound has the potential to deliver a curative treatment, be transmission blocking, and act as a prophylactic .

Pharmacokinetics

The compound is described as a promising hit for a medicinal chemistry program, suggesting that it has favorable pharmacokinetic properties .

Result of Action

The molecular and cellular effects of TCMDC-123810’s action include the disruption of RNA splicing in the malarial parasite, leading to the prevention of the development of certain stages of the parasite . This results in the potential for curative treatment, transmission blocking, and prophylactic action .

Action Environment

Given the compound’s potential as a new class of antimalarials, it is likely that research is ongoing to understand these aspects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1-[(4-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the pyridinecarboxamide core, followed by the introduction of the chlorobenzyl and dichlorophenyl groups through nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and optimizing the use of reagents to enhance the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-chloro-1-[(4-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups or replace existing ones.

Scientific Research Applications

5-chloro-1-[(4-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may serve as a probe or inhibitor in biochemical studies, helping to elucidate biological pathways and mechanisms.

    Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: The compound’s unique properties make it suitable for use in specialty chemicals and materials science.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridinecarboxamide derivatives with different substituents. Examples include:

  • 5-chloro-1-(4-methylbenzyl)-N-(3,5-dichlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide
  • 5-chloro-1-(4-chlorobenzyl)-N-(3,5-dimethylphenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide

Uniqueness

The uniqueness of 5-chloro-1-[(4-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide lies in its specific combination of chlorine substitutions and the pyridinecarboxamide core. These structural features confer distinct chemical properties and reactivity, making it valuable for various applications.

Properties

IUPAC Name

5-chloro-1-[(4-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)-6-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl4N2O2/c20-13-3-1-11(2-4-13)9-25-10-12(5-17(23)19(25)27)18(26)24-16-7-14(21)6-15(22)8-16/h1-8,10H,9H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZSJURBUCFQJPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=C(C2=O)Cl)C(=O)NC3=CC(=CC(=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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